molecular formula C19H17N3O2 B11269510 5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole

5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11269510
M. Wt: 319.4 g/mol
InChI Key: JZVOXYHHZXLSOJ-UHFFFAOYSA-N
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Description

5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of phenyl, pyrrolidine, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(pyrrolidine-1-carbonyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with phenyl isocyanate under reflux conditions to yield the target oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole is unique due to its combination of three distinct rings, which provides a versatile scaffold for drug design. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H17N3O2/c23-19(22-11-4-5-12-22)16-10-6-9-15(13-16)17-20-18(24-21-17)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2

InChI Key

JZVOXYHHZXLSOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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